1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine
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Description
The compound “1,5,6,7-tetrahydro-4H-indazol-4-one” is a novel class of SARS-CoV-2 main protease (Mpro) inhibitors . It has been used in the design of compounds for synthesis and evaluation .
Synthesis Analysis
The synthesis of similar compounds has been achieved through computer-aided design, molecular docking, molecular dynamics simulation, and MM/GBSA calculations . These methods were used for selecting compounds for synthesis and evaluation .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using computer-aided design and molecular dynamics simulations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied using various methods, including molecular docking and MM/GBSA calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods, including molecular docking and MM/GBSA calculations .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine involves the reduction of 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid followed by the conversion of the resulting acid to the corresponding amine.", "Starting Materials": [ "1-ethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Sodium hydroxide", "Ammonium chloride" ], "Reaction": [ "1. Dissolve 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid in ethanol.", "2. Add a solution of sodium borohydride in ethanol dropwise to the reaction mixture while stirring.", "3. After the addition is complete, stir the reaction mixture for an additional 2 hours.", "4. Add hydrochloric acid to the reaction mixture to adjust the pH to around 2.", "5. Extract the product with ethyl acetate and dry over magnesium sulfate.", "6. Concentrate the ethyl acetate solution to obtain the crude product.", "7. Dissolve the crude product in ethanol and add sodium hydroxide solution to adjust the pH to around 10.", "8. Add ammonium chloride to the reaction mixture and stir for 2 hours.", "9. Extract the product with ethyl acetate and dry over magnesium sulfate.", "10. Concentrate the ethyl acetate solution to obtain the pure product, 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine." ] } | |
CAS RN |
1565369-89-2 |
Product Name |
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine |
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.2 |
Purity |
91 |
Origin of Product |
United States |
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